Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate
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Overview
Description
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C64H90O10. It is known for its unique structural properties, which include long alkyl chains and ester linkages. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate typically involves esterification reactions. One common method includes the reaction of hexadecyloxybenzoic acid with adipoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through ester linkages and long alkyl chains. These interactions can affect the physical and chemical properties of the compound, leading to various biological and chemical effects. The pathways involved may include ester hydrolysis and subsequent interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(Decanoyloxy)benzoic acid
- 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid
- 4-(Dodecanoyloxy)benzoic acid
- 4-(Nonanoyloxy)benzoic acid
Uniqueness
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is unique due to its long hexadecyloxy chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobic interactions and structural stability.
Biological Activity
Chemical Structure and Properties
Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate is an organic compound characterized by its unique molecular structure, which includes two phenyl groups linked by hexanedioate moieties and substituted with hexadecyloxy and benzoyloxy functional groups. This compound is part of a larger class of materials that exhibit interesting biological activities, particularly in pharmaceutical and material science applications.
Molecular Formula : C30H50O5
Molecular Weight : 482.7 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in drug delivery systems, anti-cancer therapies, and as a photoinitiator in polymerization processes.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Cell Viability : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner, with IC50 values in the low micromolar range. This suggests that the compound may interfere with cellular proliferation pathways.
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis through the activation of caspase pathways. The presence of the hexadecyloxy group enhances lipophilicity, allowing better membrane permeability and subsequent intracellular activity.
Photoinitiator Properties
In addition to its biological activity, this compound has been investigated for its role as a photoinitiator in UV-curable coatings. The photoinitiating properties are attributed to its ability to generate free radicals upon UV irradiation, which initiates polymerization processes. This is particularly useful in the development of coatings and adhesives that require rapid curing.
Data Table: Biological Activity Summary
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 5.2 | Apoptosis via caspase activation |
Anticancer | MDA-MB-231 | 6.8 | Apoptosis via caspase activation |
Photoinitiator | N/A | N/A | Free radical generation upon UV |
Case Studies
- Case Study on Drug Delivery Systems : Researchers have explored the use of this compound as a carrier for chemotherapeutic agents. The encapsulation efficiency and release kinetics were evaluated, revealing that the compound can effectively deliver drugs while minimizing systemic toxicity.
- Study on Polymer Applications : In a study assessing the performance of UV-cured polymers, it was found that incorporating this compound improved mechanical properties and thermal stability compared to traditional photoinitiators.
Properties
CAS No. |
765954-17-4 |
---|---|
Molecular Formula |
C64H90O10 |
Molecular Weight |
1019.4 g/mol |
IUPAC Name |
bis[4-(4-hexadecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C64H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-51-69-55-39-35-53(36-40-55)63(67)73-59-47-43-57(44-48-59)71-61(65)33-29-30-34-62(66)72-58-45-49-60(50-46-58)74-64(68)54-37-41-56(42-38-54)70-52-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50H,3-34,51-52H2,1-2H3 |
InChI Key |
KVRLEEWDEGSHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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